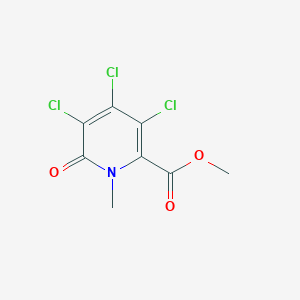
Isoquinoline, 6,7-dimethoxy-3-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE: is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyridine-4-carboxaldehyde under acidic conditions to form the isoquinoline ring . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and catalyst recovery are also important considerations in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is being explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 6,7-DIMETHOXY-1-(PYRIDIN-3-YL)-3,4-DIHYDROISOQUINOLINE
- 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
- 6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE
Comparison: Compared to these similar compounds, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is unique due to the presence of the pyridin-4-yl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the isoquinoline family .
Eigenschaften
CAS-Nummer |
69504-69-4 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-pyridin-4-ylisoquinoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-8-12-7-14(11-3-5-17-6-4-11)18-10-13(12)9-16(15)20-2/h3-10H,1-2H3 |
InChI-Schlüssel |
LJAFANYWSUQQPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=NC(=CC2=C1)C3=CC=NC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








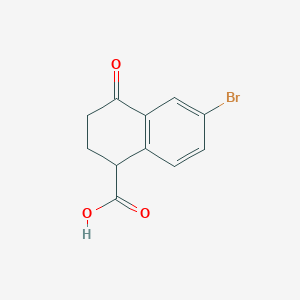

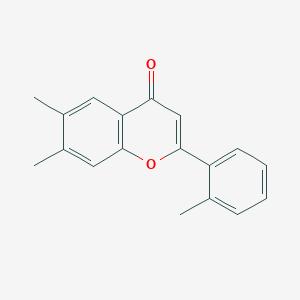
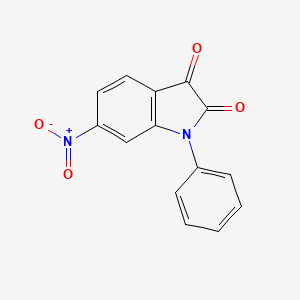
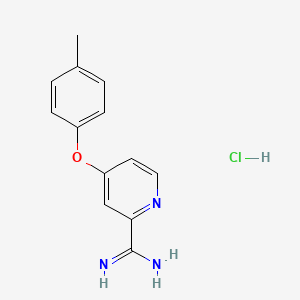
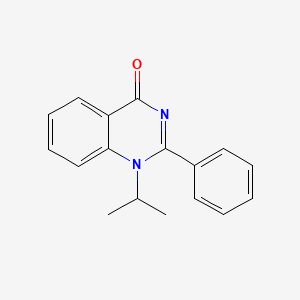
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
